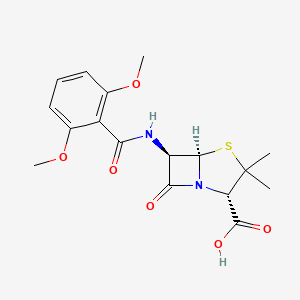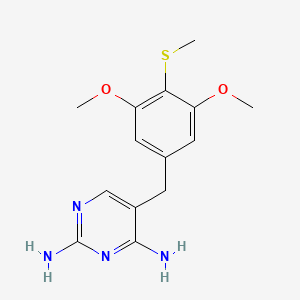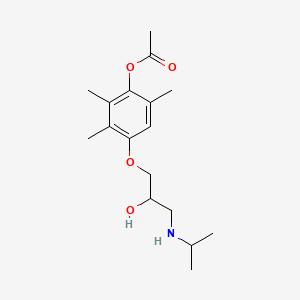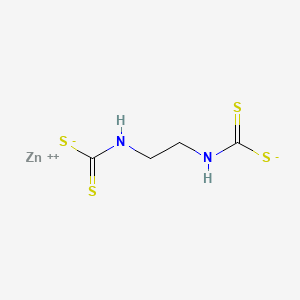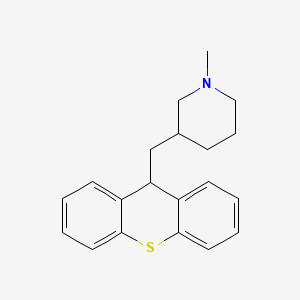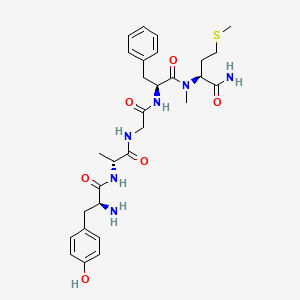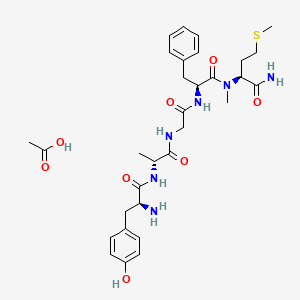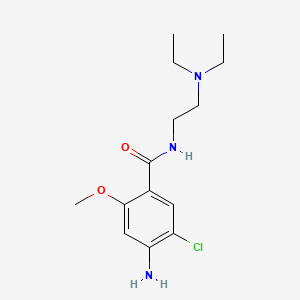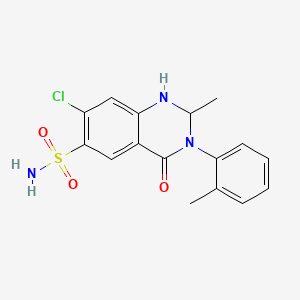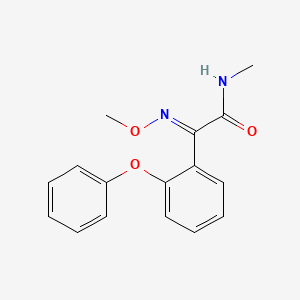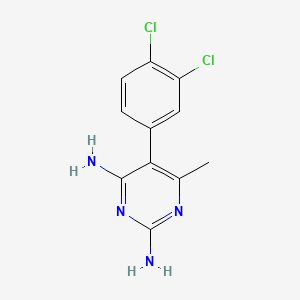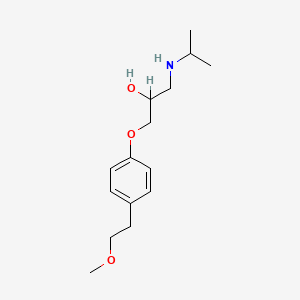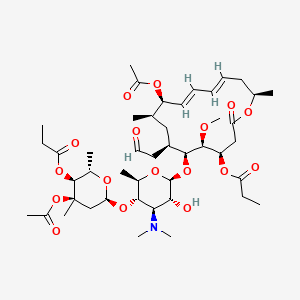
Midecamycin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miocamycin is a macrolide antibiotic with a 16-membered lactone ring. It is known for its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, atypical microbes, and some anaerobes. Miocamycin is effective against pathogens such as Legionella pneumophila, Mycoplasma hominis, and Ureaplasma urealyticum . It is often used as an alternative to erythromycin due to its higher potency against certain bacteria .
Preparation Methods
Miocamycin is synthesized through a semi-synthetic process starting from midecamycin. One of the industrial methods involves the selective acetylation of midecamycin using a high-efficiency catalyst like DMAP (4-dimethylaminopyridine) and an ester as the solvent . This one-step synthesis process is advantageous due to its high yield, simplicity, and suitability for large-scale production .
Chemical Reactions Analysis
Miocamycin undergoes various chemical reactions, including:
Oxidation: Miocamycin can be oxidized to form different metabolites, which may contribute to its antimicrobial activity.
Hydrolysis: Miocamycin can be hydrolyzed to remove acetyl groups, resulting in the formation of midecamycin.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions are various metabolites and derivatives of miocamycin .
Scientific Research Applications
Miocamycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Medicine: Clinically, miocamycin is used to treat respiratory tract infections, urogenital infections, and periodontal infections.
Industry: Miocamycin is used in the pharmaceutical industry for the production of antibiotic formulations.
Mechanism of Action
Miocamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation . This action effectively halts bacterial growth and replication. Miocamycin’s molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Miocamycin is often compared to other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. While all these antibiotics share a similar mechanism of action, miocamycin is unique due to its higher potency against certain resistant bacteria and its broader spectrum of activity . Other similar compounds include:
Erythromycin: A 14-membered macrolide with a narrower spectrum of activity compared to miocamycin.
Clarithromycin: Another 14-membered macrolide with improved acid stability and broader activity.
Azithromycin: A 15-membered macrolide known for its extended half-life and enhanced tissue penetration.
Miocamycin’s unique properties make it a valuable alternative in the treatment of various bacterial infections, especially in cases where resistance to other macrolides is observed .
Properties
CAS No. |
55881-07-7 |
|---|---|
Molecular Formula |
C45H71NO17 |
Molecular Weight |
898.0 g/mol |
IUPAC Name |
[10-acetyloxy-6-[5-[(4R)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/t25?,26?,27?,28?,31?,32?,33?,37?,38?,39?,40?,41?,42?,43?,44?,45-/m1/s1 |
InChI Key |
GQNZGCARKRHPOH-LXTSXRIISA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |
Isomeric SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |
Canonical SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
55881-07-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
maidimeisu Midecamin midecamycin midecamycin acetate midecamycin diacetate midekamycin midekamycin acetate Mosil mydecamycin Myoxam neoisomidecamycin Normicina SF 837 SF-837 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


